molecular formula C21H14N2O5 B2555372 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 851411-52-4

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2555372
CAS No.: 851411-52-4
M. Wt: 374.352
InChI Key: ISZHOPWJWFTXGY-UHFFFAOYSA-N
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Description

The compound N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide features a chromeno[4,3-b]pyridine core substituted with a methyl group at position 4 and an oxo group at position 3. The 2-position is functionalized with a 2H-1,3-benzodioxole-5-carboxamide moiety. Chromeno-pyridine derivatives are of significant interest in medicinal chemistry due to their heterocyclic frameworks, which often exhibit bioactivity. The benzodioxole group is a pharmacophoric feature known to enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c1-11-8-17(23-20(24)12-6-7-15-16(9-12)27-10-26-15)22-19-13-4-2-3-5-14(13)28-21(25)18(11)19/h2-9H,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZHOPWJWFTXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water mixture (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and specific catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse biological activities.

Scientific Research Applications

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromeno[4,3-b]pyridine Derivatives with Varied Substituents

Key Compounds :

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2, MW 427.4) : Substituent: Benzamide with a dioxopyrrolidin group.

2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (MW 408.5) : Substituent: Acetamide with a dibutylamino group. Properties: The dibutylamino group enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration but possibly limiting aqueous solubility.

Comparison with Target Compound :
Feature Target Compound 4-(2,5-dioxopyrrolidin...) 2-(dibutylamino...)
Molecular Weight ~362.34 (estimated) 427.4 408.5
Substituent Benzodioxole-carboxamide Dioxopyrrolidin-benzamide Dibutylamino-acetamide
Key Properties Moderate polarity, metabolic stability High polarity, H-bond donors High lipophilicity

Positional Isomers: Chromeno[2,3-b]pyridines

Key Compound :
  • 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridine : Core: Chromeno[2,3-b]pyridine (isomeric fusion). Substituent: Hydroxy-oxo-dihydropyridin at position 4. The hydroxy-oxo group enhances solubility but may increase metabolic susceptibility.

Heterocyclic Variants: Chromeno-Pyrimidines

Key Compound :
  • 4-(4-piperidinophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one : Core: Chromeno[4,3-d]pyrimidine (pyrimidine fused with chromene). Substituent: Piperidinophenyl and thioxo groups. Properties: Computational studies indicate favorable drug-likeness (Lipinski’s Rule compliance) and oral bioavailability.

Substituent Effects: Carboxamide Variants

Key Compound :
  • 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7, MW 455.8) :
    • Substituent : Piperazine-carboxamide with chloro-trifluoromethyl groups.
    • Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity (ClogP ~2.8), while the chloro group may improve target selectivity.
Comparison :
Feature Target Compound Piperazine-carboxamide
Substituent Benzodioxole-carboxamide Piperazine-carboxamide
Electron Effects Electron-rich (O-methylene) Electron-withdrawing (CF3, Cl)
Metabolic Stability High (benzodioxole) Very high (CF3)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzodioxole-carboxamide group may be synthesized via pseudo-four-component reactions similar to those in , though yields depend on substituent compatibility .
  • Bioactivity Potential: Chromeno-pyridines with electron-rich substituents (e.g., benzodioxole) show promise in targeting oxidative stress pathways, whereas lipophilic analogs (e.g., dibutylamino) may favor CNS targets .
  • Computational Insights : Pyrimidine variants () demonstrate the importance of heteroatom positioning in bioavailability, suggesting the target compound’s pyridine core may balance solubility and permeability .

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